4-((Dimethylamino)methyl)-2,6-diisopropylphenol
Overview
Description
The compound 4-((Dimethylamino)methyl)-2,6-diisopropylphenol is a phenolic derivative that contains dimethylamino and isopropyl groups as substituents on the phenol ring. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as medicine and materials science.
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylamino methyl groups. For instance, lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol have been synthesized and their structures in solution and solid-state were studied using NMR spectroscopy and X-ray diffraction . Another study reported the synthesis of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives from a starting material that includes a dimethylamino methylene group . Additionally, a dimeric organogold(I) species with intermolecular gold(I)−N(sp3) coordination was prepared from a compound containing a bis(dimethylamino)methylphenyl group .
Molecular Structure Analysis
The molecular structures of compounds related to 4-((Dimethylamino)methyl)-2,6-diisopropylphenol have been elucidated using X-ray crystallography. For example, the solid-state structures of lithium and sodium phenolates derived from bis(dimethylamino)methylphenol were determined . The crystal structures of certain synthesized compounds with a dimethylamino methylene group were also reported . These studies provide insights into the molecular conformations and intermolecular interactions of such compounds.
Chemical Reactions Analysis
The reactivity of compounds containing the bis(dimethylamino)methylphenyl group has been explored. An unusual bis(amino)aryl−gold(I) dimer showed reactivity toward alkyl halides, leading to the formation of heteroaurate(I) and organogold(III) complexes . These reactions demonstrate the potential of dimethylamino methylphenol derivatives to participate in complex chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-((Dimethylamino)methyl)-2,6-diisopropylphenol can be inferred from studies on similar molecules. The stability, solubility, and reactivity of these compounds are influenced by the presence of dimethylamino and isopropyl groups. For instance, the stability of cations with dimethylamino substituents on their phenyl groups was found to be extremely high, and their redox behavior was characterized . These properties are crucial for the potential applications of such compounds in various domains.
Scientific Research Applications
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Application in Terahertz Technology
- Scientific Field : Materials Science
- Summary of Application : The compound 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has been used in the study of terahertz wave generation .
- Methods of Application : The study involved the growth of DSTMS, synchrotron radiation analysis, Hirshfeld analysis, and studies of refraction and absorption in the terahertz range .
- Results : The highest terahertz conversion efficiency found was 1.71×10^–5 .
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Application in Organic Synthesis
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Application in Terahertz Technology
- Scientific Field : Materials Science
- Summary of Application : The compound 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) has been used in the study of terahertz wave generation .
- Methods of Application : The study involved the growth of DSTMS, synchrotron radiation analysis, Hirshfeld analysis, and studies of refraction and absorption in the terahertz range .
- Results : The highest terahertz conversion efficiency found was 1.71×10^–5 .
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Application in Electro-Optic Measurement
- Scientific Field : Photonics
- Summary of Application : The compound 4-dimethylamino-n-methyl-4-stilbazolium tosylate (DAST) has been used for electro-optic measurement applications .
- Methods of Application : A new method called the slope nucleation method (SNM) was presented for the growth of high-quality DAST crystals .
- Results : The electro-optic (EO) measurement shows DAST crystal .
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Application in Nonlinear Optical Applications
- Scientific Field : Materials Science
- Summary of Application : A novel ionic stilbazolium derivative single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) was successfully cultivated for nonlinear optical applications .
- Methods of Application : The DSFS crystal was cultivated with methanol as the solvent by using the slow evaporation technique .
- Results : The DSFS crystal exhibited high non-linearity, high mechanical and photo-chemical stability, and thermal properties .
Safety And Hazards
Future Directions
The structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations. 4DMAB closes a sequence of benzaldehyde derivatives, the INS spectra of which were obtained prior to the determination of their crystal structure .
properties
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFSRVIHDNQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197701 | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Dimethylamino)methyl)-2,6-diisopropylphenol | |
CAS RN |
4918-95-0 | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4918-95-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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